2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1403904-88-0
VCID: VC12015570
InChI: InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C(=C)CC
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol

2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1403904-88-0

Cat. No.: VC12015570

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1403904-88-0

Specification

CAS No. 1403904-88-0
Molecular Formula C10H19BO2
Molecular Weight 182.07 g/mol
IUPAC Name 2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3
Standard InChI Key IXSCPVMCIYQEKY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)CC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a five-membered ring containing two oxygen atoms and one boron atom. The molecular formula is C10H19BO2\text{C}_{10}\text{H}_{19}\text{BO}_2, with a molecular weight of 182.07 g/mol. Key structural features include:

  • A dioxaborolane ring with four methyl groups at the 4,4,5,5 positions.

  • A but-1-en-2-yl substituent at the boron atom, introducing unsaturation and steric bulk.

Table 1: Structural and Computational Data

PropertyValue/DescriptorSource
SMILESB1(OC(C(O1)(C)C)(C)C)C(=C)CC
InChIKeyIXSCPVMCIYQEKY-UHFFFAOYSA-N
Predicted Collision CCS139.3–149.9 Ų (varies by adduct)
Density0.88 g/cm³ (estimated for analogous compounds)

The InChIKey indicates a unique stereochemical configuration, critical for interactions in catalytic systems . Computational models predict collision cross-sections (CCS) for various adducts, which are vital for mass spectrometry-based identification (Table 1) .

Synthesis and Industrial Preparation

Catalytic Borylation Strategies

While direct synthetic routes for this compound are sparsely documented, analogous dioxaborolanes are synthesized via transition metal-catalyzed borylation. For example:

  • Copper nanoparticle-catalyzed borylation of alkenes with diboron reagents, as demonstrated for related compounds .

  • N2-phosphinyl amidine complexes facilitate hydroboration of alkenes, achieving >95% conversion in optimized conditions .

Table 2: Comparative Synthesis Conditions for Analogous Dioxaborolanes

SubstrateCatalystConversionReaction TimeReference
cis-4-OcteneN2-Phosphinyl Amidine>95%24 h
trans-4-OcteneCopper NanoparticlesFull12 h

These methods suggest that 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be synthesized via similar pathways, substituting the alkene substrate with 1-butene derivatives.

Reactivity and Chemical Transformations

Boron-Centered Reactivity

The boron atom in the dioxaborolane ring exhibits Lewis acidity, enabling interactions with nucleophiles. Key reactions include:

  • Suzuki-Miyaura Cross-Coupling: The compound may act as a boronic ester precursor, forming carbon-carbon bonds with aryl halides under palladium catalysis .

  • Oxidation to Boronic Acids: Treatment with hydrogen peroxide yields boronic acids, useful in medicinal chemistry .

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

The compound’s rigid dioxaborolane ring could serve as a monomer or cross-linker in boron-doped polymers, enhancing thermal stability and electronic properties .

Future Directions and Challenges

Research Gaps

  • Toxicological Profiles: No in vivo studies are reported; safety assessments are needed for biomedical applications.

  • Catalytic Optimization: Scalable synthesis methods require development to reduce reliance on precious metal catalysts .

Industrial Adoption

Continuous flow reactors and green chemistry principles (e.g., solvent-free conditions) could enhance production efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator